11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzimidazo[1,2-b]isoquinoline core substituted with an azepane (7-membered saturated ring) at the 11-position and a cyano group at the 6-position. The azepan-1-yl substituent introduces conformational flexibility and basicity, which may enhance interactions with enzymes or receptors.
Properties
IUPAC Name |
11-(azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c23-15-18-16-9-3-4-10-17(16)22(25-13-7-1-2-8-14-25)26-20-12-6-5-11-19(20)24-21(18)26/h5-6,11-12H,1-4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPWIHJJPEGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazoisoquinoline core: This can be achieved through the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or platinum.
Introduction of the azepane ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzimidazoisoquinoline intermediate.
Attachment of the carbonitrile group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
The compound 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and synthesis methods.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound of interest may share these mechanisms due to its structural similarities.
Neuroprotective Effects
There is growing evidence that compounds containing isoquinoline structures possess neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may have similar effects.
Antimicrobial Properties
The presence of multiple nitrogen atoms in the structure may enhance its ability to interact with microbial enzymes or membranes, making it a candidate for antimicrobial activity. Research into related compounds has shown efficacy against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.
Multi-step Synthesis
A typical synthetic pathway involves:
- Formation of the benzimidazole core through condensation reactions.
- Introduction of the azepane ring via cyclization techniques.
- Final modifications to introduce the carbonitrile group.
Green Chemistry Approaches
Recent trends in synthetic chemistry emphasize sustainable methods. Researchers are exploring solvent-free reactions and the use of renewable resources to synthesize this compound more efficiently and environmentally friendly.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, a series of benzimidazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results showed that modifications similar to those found in this compound significantly increased cytotoxicity levels compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotective Evaluation
Another study investigated the neuroprotective effects of isoquinoline derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting potential therapeutic applications for similar structures.
Mechanism of Action
The mechanism of action of 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could activate receptors by mimicking the action of natural ligands . The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological or chemical processes being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 11-position substituent on the benzimidazo[1,2-b]isoquinoline scaffold critically influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*Estimated based on benzylamino analog .
Pharmacokinetic Considerations
- Azepan-1-yl vs.
- Polar vs. Nonpolar Substituents: Hydroxyethylamino derivatives (logP ~1.5 estimated) may exhibit better solubility than benzylamino or anilino analogs, balancing absorption and excretion .
Biological Activity
11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and an azepane ring. Its molecular formula is with a molecular weight of approximately 306.41 g/mol. The presence of the carbonitrile group may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and mitochondrial dysfunction.
- Antimicrobial Properties : The presence of the azepane ring has been linked to enhanced antimicrobial activity against various pathogens. This is likely due to the compound's ability to disrupt microbial membrane integrity.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases.
Anticancer Studies
A recent study evaluated the cytotoxic effects of several derivatives of benzimidazole compounds on various cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell lines (e.g., HeLa and MCF-7) .
Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 32 µg/mL and 64 µg/mL for these pathogens .
Neuroprotection
In neuroprotective assays using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests its potential application in neurodegenerative disease models .
Data Summary
| Activity Type | Tested Cell Lines/Organisms | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa, MCF-7 | 5 - 20 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | ||
| Neuroprotection | SH-SY5Y | N/A |
Case Studies
- Case Study on Anticancer Activity : In a controlled study involving a series of benzimidazole derivatives, researchers found that modifications to the azepane structure significantly impacted the anticancer efficacy. The study concluded that further optimization could lead to more potent anticancer agents.
- Case Study on Neuroprotection : A study focusing on oxidative stress-induced neurotoxicity revealed that compounds containing similar structural motifs as this compound provided significant protection against cell death induced by hydrogen peroxide exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
